Methyl 4-((4-propylphenyl)amino)butanoate
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Overview
Description
Methyl 4-((4-propylphenyl)amino)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound features a butanoate ester linked to a 4-propylphenyl group via an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-propylphenyl)amino)butanoate typically involves the esterification of 4-((4-propylphenyl)amino)butanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester. The use of catalysts and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-propylphenyl)amino)butanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as alkyl halides under appropriate conditions.
Major Products
Hydrolysis: 4-((4-propylphenyl)amino)butanoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((4-propylphenyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Methyl 4-((4-propylphenyl)amino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active 4-((4-propylphenyl)amino)butanoic acid, which can interact with biological pathways. The amino group may also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a simpler structure, used in flavoring and fragrances.
Ethyl acetate: A common ester used as a solvent and in the production of fragrances.
Methyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate: A synthetic cannabinoid with similar ester functionality.
Uniqueness
Methyl 4-((4-propylphenyl)amino)butanoate is unique due to its specific structure, which combines an ester and an amino group linked to a 4-propylphenyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl 4-(4-propylanilino)butanoate |
InChI |
InChI=1S/C14H21NO2/c1-3-5-12-7-9-13(10-8-12)15-11-4-6-14(16)17-2/h7-10,15H,3-6,11H2,1-2H3 |
InChI Key |
SKMBGKGKUZEGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)NCCCC(=O)OC |
Origin of Product |
United States |
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